molecular formula C25H22N6O2 B10919967 6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919967
M. Wt: 438.5 g/mol
InChI Key: DFQMDKGLSLZBEC-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to interact with various kinases and other proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methylpyrazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O2/c1-16-12-13-31(29-16)19-8-6-18(7-9-19)27-25(32)21-14-23(17-4-10-20(33-3)11-5-17)28-24-22(21)15-26-30(24)2/h4-15H,1-3H3,(H,27,32)

InChI Key

DFQMDKGLSLZBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=C(C=C5)OC

Origin of Product

United States

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